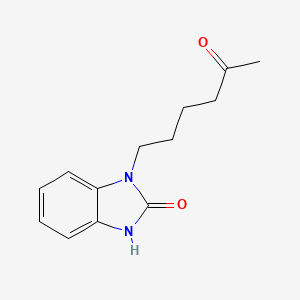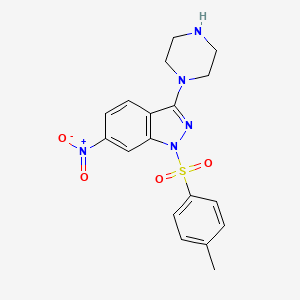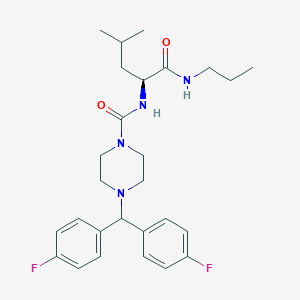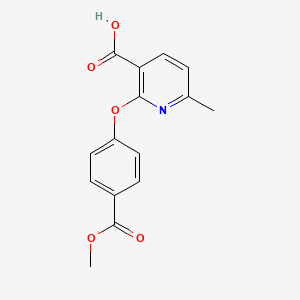![molecular formula C32H36O6 B12615461 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is a complex organic compound with a unique structure that includes a benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butoxyphenyl Groups: The butoxyphenyl groups are introduced through substitution reactions, often using butyl bromide and phenol derivatives.
Final Cyclization and Trione Formation: The final step involves the cyclization to form the hexahydrobenzo
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trione functionality or reduce other parts of the molecule.
Substitution: The butoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and phenol derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core, such as 4,7-diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.
Benzothiophene Derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
Uniqueness
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is unique due to its specific substitution pattern and the presence of the trione functionality. This gives it distinct chemical and biological properties compared to other benzofuran and benzothiophene derivatives.
Eigenschaften
Molekularformel |
C32H36O6 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione |
InChI |
InChI=1S/C32H36O6/c1-3-5-15-36-24-11-7-20(8-12-24)22-17-23-18-26(21-9-13-25(14-10-21)37-16-6-4-2)29-30(28(23)27(33)19-22)32(35)38-31(29)34/h7-14,22,26,29-30H,3-6,15-19H2,1-2H3 |
InChI-Schlüssel |
JYGVBDUPDUESNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2CC3=C(C4C(C(C3)C5=CC=C(C=C5)OCCCC)C(=O)OC4=O)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)

![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)



![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
